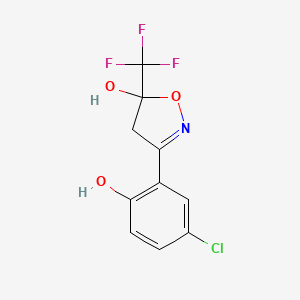

3-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis. CHIR-99021 has been widely used in scientific research due to its ability to regulate the Wnt/β-catenin signaling pathway, which is involved in embryonic development, stem cell maintenance, and tissue regeneration.

Wissenschaftliche Forschungsanwendungen

Siloxanes and Silicones:

Siloxanes and silicones are widely used in materials science, industry, and consumer products. The compound can serve as a building block for these versatile polymers. Its hydroxyphenyl and trifluoromethyl groups enhance the material’s properties, such as thermal stability, water repellency, and biocompatibility .

Organic Synthesis:

Researchers utilize this compound in organic synthesis due to its unique structure. The isoxazole ring, chloro substituent, and hydroxy group provide opportunities for functionalization. It can participate in various reactions, including nucleophilic substitutions, cyclizations, and cross-couplings. Chemists can tailor its reactivity for specific applications .

Medicinal Chemistry:

The compound’s structural features make it interesting for drug discovery. Medicinal chemists explore its potential as a scaffold for designing novel pharmaceuticals. The hydroxyphenyl group may interact with biological targets, while the trifluoromethyl group enhances lipophilicity and metabolic stability. Researchers investigate its activity against specific diseases .

Photophysical Properties:

The trifluoromethyl group contributes to the compound’s photophysical properties. It can exhibit fluorescence or phosphorescence, making it useful in imaging, sensors, and optoelectronic devices. Researchers study its emission behavior and explore applications in luminescent materials .

Agrochemicals:

The compound’s unique combination of functional groups makes it relevant in agrochemical research. Scientists investigate its potential as a pesticide or herbicide. The chloro and hydroxyphenyl moieties may interact with plant receptors, affecting growth, metabolism, or pest resistance .

Surface Modification:

Researchers explore the compound’s use in surface modification. Its hydroxy group allows for grafting onto various substrates, such as polymers, metals, or nanoparticles. Modified surfaces can exhibit altered wettability, adhesion, or biocompatibility. Applications include coatings, sensors, and biomedical devices .

Eigenschaften

IUPAC Name |

3-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3NO3/c11-5-1-2-8(16)6(3-5)7-4-9(17,18-15-7)10(12,13)14/h1-3,16-17H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZLUVGDZFTZRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1(C(F)(F)F)O)C2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2446468.png)

![2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2446480.png)

![N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B2446481.png)

![1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(9H-fluoren-2-yl)urea](/img/structure/B2446484.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2446486.png)